molecular formula C12H19N3 B13948489 1-Azido-3,5-dimethyladamantane-2,2,4,4,6,6-d6

1-Azido-3,5-dimethyladamantane-2,2,4,4,6,6-d6

Cat. No.: B13948489
M. Wt: 211.34 g/mol
InChI Key: YRFQAPSVRBSXEB-NMFVMWQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-3,5-dimethyladamantane-d6 is a deuterated derivative of 1-Azido-3,5-dimethyladamantane. It is a nitrogen-containing heterocyclic compound with an adamantane core. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 1-Azido-3,5-dimethyladamantane-d6 involves the introduction of an azido group into the adamantane structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

1-Azido-3,5-dimethyladamantane-d6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium azide, DMF, LiAlH4, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azido-3,5-dimethyladamantane-d6 has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing organic compounds.

    Biology: It is employed in the study of biological processes involving azido groups and their derivatives.

    Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Azido-3,5-dimethyladamantane-d6 involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in click chemistry. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

1-Azido-3,5-dimethyladamantane-d6 can be compared with other similar compounds, such as:

The uniqueness of 1-Azido-3,5-dimethyladamantane-d6 lies in its deuterated structure, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

211.34 g/mol

IUPAC Name

1-azido-2,2,4,4,6,6-hexadeuterio-3,5-dimethyladamantane

InChI

InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/i3D2,6D2,8D2

InChI Key

YRFQAPSVRBSXEB-NMFVMWQFSA-N

Isomeric SMILES

[2H]C1(C2CC3(C(C1(CC(C2)(C3([2H])[2H])N=[N+]=[N-])C)([2H])[2H])C)[2H]

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.